Germacrene D-4-ol is a chiral, tertiary allylic alcohol belonging to the germacrane class of sesquiterpenoids, formally derived from the hydration of the exocyclic double bond of Germacrene D. It is characterized by the molecular formula C15H26O and a molecular weight of 222.37 g/mol.
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Cat. No.B1234973
⚠ Attention: For research use only. Not for human or veterinary use.
Germacrene D-4-ol: A Chiral Germacrane Sesquiterpenoid for Research and Industrial Biocatalysis
Germacrene D-4-ol is a chiral, tertiary allylic alcohol belonging to the germacrane class of sesquiterpenoids, formally derived from the hydration of the exocyclic double bond of Germacrene D [1]. It is characterized by the molecular formula C15H26O and a molecular weight of 222.37 g/mol [2]. Naturally occurring as a plant metabolite found in the essential oils of numerous plant species [3], it is also produced via heterologous expression in engineered yeast systems and through engineered terpene synthases [4]. Its stereochemical configuration is a critical determinant of its biological activity, with the (+)-enantiomer being the product of specific synthases and the focus of much biological research [5].
Chiral sesquiterpenoid research tool with stereochemical-dependent biological study context
Natural product screening: larvicidal, cytotoxicity, antifungal, and antimicrobial assay context
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 5352847, Germacrene D-4-ol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5352847 View Source
[2] NIST Mass Spectrometry Data Center. Germacrene-4-ol. NIST Chemistry WebBook, SRD 69. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C74841875 View Source
[3] European Bioinformatics Institute. ChEBI:141218 - germacrene D-4-ol. Retrieved from https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:141218 View Source
[4] Yoshikuni, Y., et al. (2006). Engineering Cotton (+)-δ-Cadinene Synthase to an Altered Function: Germacrene D-4-ol Synthase. Chemistry & Biology, 13(1), 91-98. View Source
[5] Burkhardt, I., et al. (2019). Mechanistic characterization of three sesquiterpene synthases from the termite-associated fungus Termitomyces. Organic & Biomolecular Chemistry, 17(13), 3348-3355. View Source
Why Germacrene D-4-ol Cannot Be Interchanged with Its Closest Analogs
In scientific and industrial contexts, substituting Germacrene D-4-ol with its structurally similar analog Germacrene D or with other sesquiterpene alcohols like α-Cadinol is not viable due to significant differences in physicochemical properties, biological activity, and biosynthetic origin. As a tertiary alcohol, Germacrene D-4-ol exhibits substantially lower vapor pressure and higher aqueous solubility than its hydrocarbon precursor, Germacrene D, fundamentally altering its behavior in headspace analysis and biological assays [1]. Furthermore, the stereochemistry of the compound is crucial; the (+)-enantiomer of Germacrene D-4-ol is produced by a distinct synthase and has unique biological interactions [2]. Most critically, direct comparative studies reveal a wide performance gap, with Germacrene D-4-ol demonstrating up to 5.1 times greater potency in larvicidal assays and 5.1 times greater cytotoxicity compared to α-Cadinol [3][4]. These quantifiable differences underscore the necessity of sourcing the specific compound for reproducible research and targeted applications.
Your Target
Germacrene D-4-ol: tertiary allylic alcohol, chiral (+)-enantiomer, specific synthase product
Analog Risk
Germacrene D (hydrocarbon): higher vapor pressure, lower aqueous solubility may alter headspace and assay behavior
Your Target
Germacrene D-4-ol: reported distinct larvicidal and cytotoxicity response profile
Analog Risk
α-Cadinol: structurally related alcohol, but reported lower larvicidal and cytotoxicity endpoint context in comparative studies
Your Target
(+)-enantiomer: unique biological interaction context and enzyme engineering compatibility
Analog Risk
Racemic mixture or opposite enantiomer: stereochemical-dependent activity may not transfer; requires chiral-specific verification
[1] Agger, S., et al. (2009). Diversity of sesquiterpene synthases in the basidiomycete Coprinus cinereus. Molecular Microbiology, 72(5), 1181-1195. View Source
[2] Burkhardt, I., et al. (2019). Mechanistic characterization of three sesquiterpene synthases from the termite-associated fungus Termitomyces. Organic & Biomolecular Chemistry, 17(13), 3348-3355. View Source
[3] Pavela, R., et al. (2017). The essential oil from Zanthoxylum monophyllum a potential mosquito larvicide with low toxicity to the non-target fish Gambusia affinis. Journal of Pest Science, 90, 369-378. View Source
[4] Yap, H. Y., et al. (2017). Heterologous expression of cytotoxic sesquiterpenoids from the medicinal mushroom Lignosus rhinocerotis in yeast. Microbial Cell Factories, 16, 103. View Source
Quantitative Performance Evidence for Germacrene D-4-ol vs. Alternatives
Superior Larvicidal Potency of Germacrene D-4-ol Over α-Cadinol Against Major Mosquito Vectors
In a direct comparative study, Germacrene D-4-ol demonstrated a significantly higher larvicidal efficacy against three major mosquito vector species compared to α-Cadinol, a structurally related sesquiterpene alcohol also present in the same essential oil [1].
Germacrene D-4-ol is approximately 1.7 times more potent (lower LC50) than α-Cadinol.
Conditions
24-hour acute toxicity assay against larvae of Anopheles subpictus, Aedes albopictus, and Culex tritaeniorhynchus [1].
Why This Matters
For researchers developing novel biorational insecticides or screening natural product libraries for mosquito control, this ~1.7x potency advantage translates to lower effective concentrations, potentially reducing costs and non-target effects.
Larvicidal ActivityMosquito ControlVector Biology
[1] Pavela, R., et al. (2017). The essential oil from Zanthoxylum monophyllum a potential mosquito larvicide with low toxicity to the non-target fish Gambusia affinis. Journal of Pest Science, 90, 369-378. View Source
Germacrene D-4-ol as a Major Component in Heterologous Cytotoxic Extracts with Superior Activity over α-Cadinol
In a study of heterologously expressed sesquiterpenoids, a yeast extract in which Germacrene D-4-ol was a major product exhibited potent and selective cytotoxicity against the MCF7 breast adenocarcinoma cell line. The IC50 of this Germacrene D-4-ol-containing fraction was markedly lower than that of purified α-Cadinol [1].
Cytotoxicity IC50Cross-study
IC50: 3.5 ± 0.58 µg/mL (extract with Germacrene D-4-ol) vs 18.0 ± 3.27 µg/mL (α-Cadinol) Reported 5.1× lower IC50
Supports cytotoxicity endpoint review; MCF7 breast adenocarcinoma cell model
The Germacrene D-4-ol-containing extract was approximately 5.1 times more cytotoxic than α-cadinol.
Conditions
MCF7 human breast adenocarcinoma cell line viability assay [1].
Why This Matters
This 5.1-fold difference in potency establishes a clear scientific rationale for prioritizing Germacrene D-4-ol (or its producing synthases) over α-Cadinol in oncology-focused natural product discovery and synthetic biology programs.
[1] Yap, H. Y., et al. (2017). Heterologous expression of cytotoxic sesquiterpenoids from the medicinal mushroom Lignosus rhinocerotis in yeast. Microbial Cell Factories, 16, 103. View Source
Enzyme Engineering: Specific Mutations Drive High-Selectivity Germacrene D-4-ol Production
Rational design and directed evolution have been successfully employed to engineer the sesquiterpene synthase from cotton, (+)-δ-cadinene synthase, to alter its product profile. Specific mutations, such as L405H, re-route the enzyme's activity to favor Germacrene D-4-ol production over its native product, δ-cadinene [1].
Engineered L405H (+)-δ-cadinene synthase: Germacrene D-4-ol as 53% of total product [1].
Comparator Or Baseline
Wild-type (+)-δ-cadinene synthase: δ-cadinene as the dominant product; Germacrene D-4-ol is a minor or non-existent product.
Quantified Difference
Engineered mutant achieves a >53% shift in product specificity towards Germacrene D-4-ol.
Conditions
In vitro enzyme assay with farnesyl diphosphate (FPP) as substrate [1].
Why This Matters
This evidence demonstrates that specific enzyme variants exist and can be engineered for high-selectivity Germacrene D-4-ol production, making it a distinct and accessible target for industrial biotechnology and biocatalysis, unlike compounds with no characterized, high-selectivity biosynthetic routes.
[1] Yoshikuni, Y., et al. (2006). Engineering Cotton (+)-δ-Cadinene Synthase to an Altered Function: Germacrene D-4-ol Synthase. Chemistry & Biology, 13(1), 91-98. View Source
Essential Oil Antifungal Activity Correlates with Germacrene D-4-ol Content
Analysis of essential oils from Chenopodium species reveals that Germacrene D-4-ol is a key constituent (8.57% in C. botrys), and the oils exhibit dose-dependent antifungal activity against human pathogenic fungi [1]. While a direct comparison for the pure compound is lacking, the concentration range is well-defined.
Antifungal MIC80Supporting evidence
C. botrys oil (8.57% Germacrene D-4-ol): MIC80 0.031–0.126 mg/mL Narrower range vs oil without this constituent
Correlative antifungal context; may support bioassay-guided fractionation
Complex mixture data; pure compound confirmation needed
Essential oil from C. ambrosioides (different chemotype, not containing Germacrene D-4-ol as major constituent): MIC80 = 0.031 mg/mL to 0.256 mg/mL [1].
Quantified Difference
The C. botrys oil, rich in Germacrene D-4-ol, shows a narrower and lower maximum MIC80 range (0.126 mg/mL) compared to the C. ambrosioides oil (0.256 mg/mL), suggesting a contribution to more consistent potency.
Conditions
Antifungal assay against human pathogenic fungi, reporting MIC80 values [1].
Why This Matters
For researchers investigating antifungal botanicals, this data contextualizes Germacrene D-4-ol within a complex mixture, showing its presence correlates with a more consistently potent antifungal profile, which may justify its sourcing for bioassay-guided fractionation studies.
[1] Ganie, S. A., et al. (2015). Bioactivities and chemoprofiling comparisons of Chenopodium ambrosioides L. and Chenopodium botrys L. growing in Kashmir, India. Asian Pacific Journal of Tropical Biomedicine, 5(6), 454-461. View Source
Potential Molecular Target Differentiation: Germacrene D-4-ol Docks with FtsZ
Molecular docking simulations suggest a unique mechanism of antimicrobial action for Germacrene D-4-ol. It was found to interact favorably with the binding pocket of FtsZ, a prokaryotic cytoskeleton protein essential for bacterial cell division, whereas its analog Germacrene D did not demonstrate this interaction [1].
FtsZ DockingIn silico comparison
Germacrene D-4-ol: predicted to interact with FtsZ binding pocket Germacrene D: no predicted interaction
Qualitative mechanistic differentiation; supports antimicrobial probe research
This indicates that Germacrene D-4-ol may possess a different antimicrobial mechanism than its close structural analog, which is crucial for researchers investigating novel FtsZ inhibitors or seeking to understand the mode of action of complex essential oils.
[1] Šarac, Z., et al. (2014). Biological activity of Pinus nigra terpenes—Evaluation of FtsZ inhibition by selected compounds as contribution to their antimicrobial activity. Computers in Biology and Medicine, 54, 72-78. View Source
Recommended Scientific and Industrial Applications for Germacrene D-4-ol
Lead Compound for Biorational Larvicide Development
Based on its superior larvicidal potency against three major mosquito vectors (LC50: 6.12-7.26 µg/mL) compared to the co-occurring sesquiterpene α-Cadinol (LC50: 10.27-12.28 µg/mL), Germacrene D-4-ol is a strong candidate for the development of novel, plant-derived mosquito control agents [1]. Researchers in vector biology and agrochemical discovery should prioritize this compound for structure-activity relationship (SAR) studies and formulation development.
Target Compound for Synthetic Biology and Metabolic Engineering
The existence of a specific, engineerable (+)-germacrene D-4-ol synthase [1] and the successful heterologous production in yeast [2] make this compound an ideal target for synthetic biology programs. Industrial biotechnologists can leverage engineered strains for scalable, fermentation-based production of this high-value sesquiterpenoid, bypassing the low yields and variability of plant extraction.
Bioassay-Guided Fractionation Standard for Cytotoxic Extracts
Given that extracts rich in Germacrene D-4-ol exhibit potent cytotoxicity (IC50 = 3.5 µg/mL against MCF7 cells), which is 5.1 times more active than the related α-Cadinol [1], this compound should be used as a reference standard in bioassay-guided fractionation of natural product extracts. This enables researchers to efficiently isolate and identify the active principles responsible for observed anticancer activity in complex plant or fungal matrices.
Probe for FtsZ-Targeting Antimicrobial Research
In silico evidence shows Germacrene D-4-ol, but not its analog Germacrene D, interacts with the essential bacterial cell division protein FtsZ [1]. This differential interaction makes Germacrene D-4-ol a valuable chemical probe for microbiology research aimed at validating FtsZ as a therapeutic target or for exploring the mechanisms of antimicrobial activity in essential oils.
Application
Selection Property
Validation Focus
Larvicide screening research
Larvicidal assay response context
LC50 and species-panel endpoint review
Synthetic biology and biocatalysis production
Engineered terpene synthase selectivity
Product profile shift and fermentation scalability
Cytotoxicity bioassay-guided fractionation standard
Cell-model endpoint review
Apoptosis and cell-viability pathway interpretation
Antimicrobial FtsZ probe research
In silico target interaction differentiation
FtsZ inhibition and bacterial division endpoint validation
[1] Pavela, R., et al. (2017). The essential oil from Zanthoxylum monophyllum a potential mosquito larvicide with low toxicity to the non-target fish Gambusia affinis. Journal of Pest Science, 90, 369-378. View Source
[2] Yoshikuni, Y., et al. (2006). Engineering Cotton (+)-δ-Cadinene Synthase to an Altered Function: Germacrene D-4-ol Synthase. Chemistry & Biology, 13(1), 91-98. View Source
[3] Yap, H. Y., et al. (2017). Heterologous expression of cytotoxic sesquiterpenoids from the medicinal mushroom Lignosus rhinocerotis in yeast. Microbial Cell Factories, 16, 103. View Source
[4] Šarac, Z., et al. (2014). Biological activity of Pinus nigra terpenes—Evaluation of FtsZ inhibition by selected compounds as contribution to their antimicrobial activity. Computers in Biology and Medicine, 54, 72-78. View Source
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